molecular formula C12H17F2N B1460769 [(2,4-Difluorophenyl)methyl](pentan-3-yl)amine CAS No. 1019630-74-0

[(2,4-Difluorophenyl)methyl](pentan-3-yl)amine

Cat. No.: B1460769
CAS No.: 1019630-74-0
M. Wt: 213.27 g/mol
InChI Key: XEFJQDLSTUNJMA-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to a pentan-3-ylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,4-Difluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(2,4-Difluorophenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)methylamine
  • (2,4-Difluorophenyl)methylamine

Uniqueness

(2,4-Difluorophenyl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N/c1-3-11(4-2)15-8-9-5-6-10(13)7-12(9)14/h5-7,11,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFJQDLSTUNJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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